2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines for polyfunctional organic molecules. The parent structure is identified as acetohydrazide, substituted at the nitrogen atom by a (1E)-1-(biphenyl-4-yl)ethylidene group and at the α-carbon by a 1,3-benzothiazol-2-ylsulfanyl moiety. The full IUPAC name, 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide , reflects this substitution pattern.
Key components of the nomenclature include:
- 1,3-Benzothiazol-2-ylsulfanyl : A benzothiazole ring system (a bicyclic structure comprising a benzene ring fused to a thiazole) with a sulfanyl (-S-) group at position 2.
- Acetohydrazide : A two-carbon chain (acetyl group) bonded to a hydrazide functional group (-NH-NH2).
- (1E)-1-(Biphenyl-4-yl)ethylidene : An ethylidene group (CH3-CH=) in the E-configuration, where the biphenyl-4-yl substituent is attached to the ethylidene's unsaturated carbon.
The stereodescriptor (1E) specifies the geometry of the imine double bond (C=N), ensuring the biphenyl and benzothiazole groups reside on opposite sides of the double bond.
Molecular Formula and Mass Spectrometric Characterization
The molecular formula C23H19N3OS2 was confirmed through high-resolution mass spectrometry (HRMS), with an average molecular mass of 417.545 g/mol and a monoisotopic mass of 417.096954 Da . The compound exhibits a distinct isotopic pattern due to the presence of sulfur atoms (natural abundance: ~4.4% for ³⁴S).
Collision-induced dissociation (CID) mass spectra in positive ion mode ([M+H]+ at m/z 404.08858) reveal characteristic fragmentation pathways:
- Loss of the benzothiazole-sulfanyl moiety (-C7H4NS2, m/z 174.0), yielding a fragment at m/z 230.0.
- Cleavage of the hydrazide bond (-NH-N=C), producing ions at m/z 281.1 (biphenyl-ethylidene fragment) and m/z 136.0 (benzothiazole-sulfanylacetic acid).
- Rearrangement reactions involving the biphenyl group, leading to diagnostic ions at m/z 152.0 (protonated biphenyl) and m/z 76.0 (tropylium ion).
Predicted collision cross sections (CCS) for adducts such as [M+Na]+ (426.07052 m/z, CCS = 200.7 Ų) and [M-H]- (402.07402 m/z, CCS = 202.2 Ų) align with its elongated, planar geometry.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 404.08858 | 191.8 |
| [M+Na]+ | 426.07052 | 200.7 |
| [M-H]- | 402.07402 | 202.2 |
Crystallographic Analysis and Stereochemical Considerations
While single-crystal X-ray diffraction data for this compound remains unreported, its stereoelectronic properties can be inferred from analogous benzothiazole hydrazides. The (1E) configuration imposes rigidity on the molecule, with the biphenyl and benzothiazole moieties adopting a trans arrangement relative to the hydrazone double bond. This geometry minimizes steric hindrance and maximizes conjugation across the N=C-S-C linkage, as evidenced by UV-Vis spectra showing a strong absorption band near 320 nm (π→π* transitions).
The benzothiazole ring exhibits planarity (torsion angles <5°), while the biphenyl group may adopt a dihedral angle of 30–45° between its phenyl rings, as observed in similar biphenyl-containing compounds. Non-covalent interactions, such as S···π contacts between the benzothiazole sulfur and biphenyl system, likely stabilize the solid-state structure.
Comparative Analysis with Related Benzothiazole Hydrazide Derivatives
Structural variations among benzothiazole hydrazides significantly influence their physicochemical and electronic properties:
| Derivative | Substituent at Hydrazide Nitrogen | Key Structural Differences |
|---|---|---|
| Compound of Interest | (1E)-1-(Biphenyl-4-yl)ethylidene | Extended conjugation via biphenyl group |
| 2-Benzothiazolylacetohydrazide | Unsubstituted hydrazide | Lack of aromatic imine substituent |
| N'-(4-Nitrophenyl)benzothiazole hydrazide | 4-Nitrophenyl group | Electron-withdrawing nitro substituent |
The biphenyl-ethylidene substituent enhances π-stacking capabilities compared to simpler aryl groups, as demonstrated by a 15–20 nm redshift in fluorescence emission maxima. Additionally, the sulfanyl bridge (-S-) between the benzothiazole and acetyl groups increases rotational flexibility relative to oxygen or nitrogen analogs, reducing crystallinity but improving solubility in apolar solvents.
In contrast to hydrazides with aliphatic substituents (e.g., N'-hexyl derivatives), the aromatic imine in this compound facilitates charge-transfer interactions, evidenced by a 0.2 eV reduction in HOMO-LUMO gap calculated via DFT methods. These features position it as a promising candidate for optoelectronic materials or as a ligand in metal-organic frameworks.
Properties
Molecular Formula |
C23H19N3OS2 |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C23H19N3OS2/c1-16(17-11-13-19(14-12-17)18-7-3-2-4-8-18)25-26-22(27)15-28-23-24-20-9-5-6-10-21(20)29-23/h2-14H,15H2,1H3,(H,26,27)/b25-16+ |
InChI Key |
GODUFWJMGWOKRA-PCLIKHOPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide is a complex organic compound notable for its potential biological activities. This compound incorporates a benzothiazole moiety, which is often linked to various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide is , with a molecular weight of 447.6 g/mol. The compound features a unique substitution pattern that may confer distinct biological activities compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.6 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide |
| InChI Key | HCKFXCLZDCXXGX-AFUMVMLFSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various disease pathways. Key mechanisms include:
1. Enzyme Inhibition:
The compound may inhibit enzymes that are crucial in inflammatory processes or cancer cell proliferation. For instance, it has been noted for its potential to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling.
2. Modulation of Signaling Pathways:
It may modulate pathways related to apoptosis (programmed cell death) and cell proliferation. This modulation can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
3. Antimicrobial Activity:
Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess the ability to inhibit bacterial growth.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related benzothiazole derivatives, providing insights into the potential efficacy of this compound:
Study 1: Anticancer Activity
A study investigated the anticancer properties of benzothiazole derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism was linked to apoptosis induction through caspase activation .
Study 2: Anti-inflammatory Effects
Research on similar acetohydrazide derivatives showed promising anti-inflammatory effects by inhibiting nitric oxide production in RAW 264.7 macrophages. This suggests that 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide could also exert similar effects .
Study 3: Antimicrobial Activity
Another study focused on the antimicrobial properties of benzothiazole compounds against various bacterial strains. The findings revealed effective inhibition against Gram-positive bacteria, indicating potential therapeutic applications for infections .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a benzothiazole-acetohydrazide scaffold with several derivatives, differing primarily in the substituents on the hydrazone moiety. Key structural analogs include:
Key Observations :
- Hydroxy and Methoxy Groups : Derivatives with hydroxyl or methoxy substituents (e.g., 2,4-dihydroxyphenyl in ) exhibit antioxidant properties due to radical scavenging capabilities.
- Biphenyl vs. Monocyclic Aryl Groups: The biphenyl-4-yl group in the target compound may enhance lipophilicity and membrane permeability compared to monocyclic analogs, influencing pharmacokinetics .
Anticancer Activity
- Target Compound: Limited explicit data, but benzothiazole-acetohydrazones with similar structures (e.g., ) showed IC₅₀ values of 8–12 µM against C6 glioma and MCF-7 cells.
- Analog 4e (from ) : 2-(5-Fluorobenzothiazol-2-ylsulfanyl)-N'-(4-fluorobenzylidene)acetohydrazide demonstrated IC₅₀ = 9.2 µM against HT-29 cells and inhibited DNA synthesis by 78% at 20 µM.
- Analog 4d (from ) : Selectively toxic to cancer cells (NIH3T3 fibroblasts unaffected at 50 µM), suggesting a safety advantage.
Antimicrobial Activity
- Triazole-Benzimidazole Derivatives (e.g., 4a in ) : MIC = 4 µg/mL against Candida albicans due to para-substituted aryl groups enhancing membrane disruption.
- Thiadiazole-Acetohydrazides (e.g., compound 9 in ) : Moderate antifungal activity (MIC = 16 µg/mL), highlighting the importance of thiadiazole-thione moieties.
Anticonvulsant Activity
- Benzothiazole-Carbamates (e.g., 29 and 30 in ) : ED₅₀ = 25–30 mg/kg in the 6 Hz seizure model, superior to phenytoin. The target compound’s biphenyl group may enhance blood-brain barrier penetration.
Physicochemical Properties
- Melting Points: Biphenyl-containing derivatives typically exhibit higher melting points (>200°C) due to increased crystallinity compared to monocyclic analogs (e.g., 162–186°C for nitrophenyl derivatives in ).
- Solubility : Hydroxy-substituted analogs (e.g., ) show improved aqueous solubility, whereas chloro/nitro derivatives (e.g., ) are more lipophilic.
Preparation Methods
Preparation of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
The intermediate acetohydrazide is synthesized via nucleophilic substitution and hydrazinolysis:
Step 1: Thioether Formation
2-Mercaptobenzothiazole reacts with α-bromoacetophenone in the presence of a base (e.g., Na₂CO₃ or K₂CO₃) to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetophenone. This reaction proceeds in acetone or ethanol under reflux (4–6 h, 60–80°C).
Step 2: Hydrazinolysis
The acetophenone derivative is treated with excess hydrazine hydrate (80–100% v/v) in ethanol, yielding the acetohydrazide intermediate. Reaction conditions typically involve reflux for 3–5 h, followed by recrystallization from ethanol or methanol.
Key Data:
Condensation with Biphenyl-4-yl Acetaldehyde
The final hydrazone is formed via Schiff base condensation between the acetohydrazide and biphenyl-4-yl acetaldehyde. This step is catalyzed by acidic (e.g., acetic acid) or basic (e.g., KOH) conditions.
Procedure:
-
Solution Synthesis :
Solid-Phase Synthesis :
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield (Solution) | 65–75% | |
| Yield (Microwave) | 85–92% | |
| Melting Point | 282–284°C | |
| Characterization (¹H NMR) | δ 8.44 (s, 1H, N=CH), 7.02–8.02 (m, aromatic) |
Optimization Strategies
Solvent and Catalyst Effects
The choice of solvent and catalyst significantly impacts reaction efficiency:
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | Acetic acid | 3 | 70 |
| Methanol | KOH | 2.5 | 68 |
| Solvent-free | None | 0.17* | 88 |
| *Microwave-assisted reaction. |
Purification Techniques
Recrystallization solvents affect purity and crystal morphology:
-
Ethanol : Produces fine yellow crystals (purity >95%).
-
DMF/Water : Yields larger crystals but requires careful drying.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration of the hydrazone bond and planar biphenyl moiety. Key metrics:
-
Bond length (C=N): 1.28 Å
-
Dihedral angle (benzothiazole-biphenyl): 12.5°
Challenges and Solutions
Byproduct Formation
Low Solubility
-
Issue : Poor solubility of intermediates in polar solvents.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Solution-phase | High purity, scalable | Long reaction time |
| Microwave-assisted | Fast, energy-efficient | Specialized equipment required |
| Solid-phase | Solvent-free, eco-friendly | Limited substrate scope |
Q & A
Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : Reacting hydrazine hydrate with a benzothiazole sulfanyl acetate precursor under reflux in ethanol (4–6 hours) to form the hydrazide intermediate .
- Step 2 : Condensing the intermediate with a biphenyl-4-yl ethylidene aldehyde via Schiff base formation under reflux in a polar aprotic solvent (e.g., DMF) .
- Optimization : Yield improvements are achieved by controlling temperature (±2°C), using anhydrous solvents, and monitoring progress via TLC (chloroform:methanol, 7:3) .
Q. Which spectroscopic techniques confirm the compound’s structural integrity and purity?
- NMR : H and C NMR identify key protons (e.g., imine CH=N at δ 8.2–8.5 ppm) and carbons (e.g., benzothiazole C-S at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 463.1) .
- TLC : Used to monitor reaction progress and confirm purity (>95%) .
Q. What are the critical structural features influencing its biological activity?
- The benzothiazole moiety enhances electron-withdrawing properties, improving binding to enzyme active sites .
- The biphenyl group increases lipophilicity, aiding membrane permeability .
- The hydrazide linker allows conformational flexibility for target interactions .
Advanced Research Questions
Q. How can reaction mechanisms for oxidation or substitution at the benzothiazole sulfur be elucidated?
- Oxidation : Treat with HO in acetic acid to form sulfoxide derivatives. Monitor via IR (S=O stretch at 1040–1060 cm) and compare with computational DFT results .
- Substitution : React with alkyl halides (e.g., methyl iodide) in DMF/KCO. Track intermediate formation via H NMR (disappearance of SH proton at δ 3.1 ppm) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer assays) and control for solvent effects (e.g., DMSO ≤0.1%) .
- SAR Analysis : Compare analogs (e.g., replacing biphenyl with naphthyl) to isolate structural contributors to activity .
Q. How is the compound’s stability assessed under physiological conditions?
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with tyrosine kinase receptors (e.g., EGFR). Validate with MM/GBSA binding energy calculations .
- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability (RMSD < 2 Å) .
Methodological Recommendations
- Synthesis : Use Schlenk techniques to exclude moisture in sensitive steps .
- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to disentangle structural vs. experimental variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
